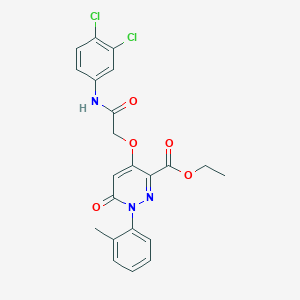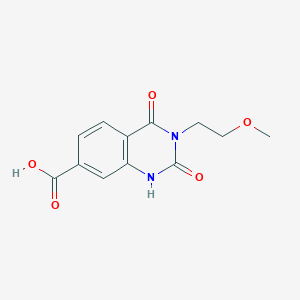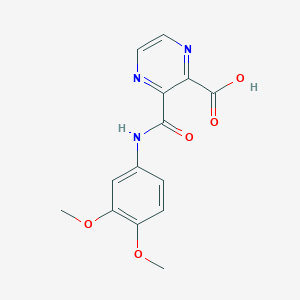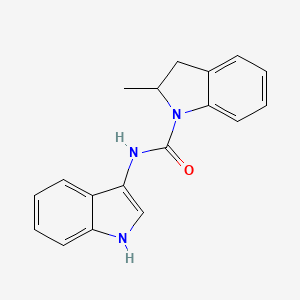![molecular formula C16H20N4O2S B2716959 Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone CAS No. 2415510-71-1](/img/structure/B2716959.png)
Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone involves its ability to inhibit the activity of protein kinase CK2. This inhibition leads to the disruption of various cellular processes that are regulated by this enzyme, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone are still being studied. However, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to modulate the immune system by regulating the activity of T cells and B cells.
Advantages and Limitations for Lab Experiments
Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone has several advantages for lab experiments, including its high potency and specificity as an inhibitor of protein kinase CK2. However, it also has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for the study of piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone. These include further investigations into its potential as an anti-inflammatory agent and its ability to modulate the immune system. Additionally, studies are needed to determine its efficacy and safety in vivo, as well as its potential applications in the treatment of various diseases, including cancer and autoimmune disorders.
Conclusion
In conclusion, piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in the treatment of various diseases.
Synthesis Methods
The synthesis of piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone involves the reaction of 2-chloro-4-(4-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidine with piperidine and 2-(dimethylamino)ethyl methanone in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Scientific Research Applications
Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone has shown potential applications in various scientific research fields. It has been studied as a potential inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating various cellular processes. It has also been investigated as a potential anti-inflammatory agent and a modulator of the immune system.
properties
IUPAC Name |
piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(19-5-2-1-3-6-19)13-10-20(7-8-22-13)14-12-4-9-23-15(12)18-11-17-14/h4,9,11,13H,1-3,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQRXGZUIHBAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)
![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)
![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)
![(Z)-4-benzoyl-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716887.png)




![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)


